N-Acetylglyphosate

Overview

Description

N-Acetylglyphosate (CAS No: 129660-96-4) is a major metabolite of glyphosate, formed through enzymatic N-acetylation catalyzed by glyphosate N-acetyltransferase (GAT) . This modification occurs in genetically modified (GM) crops, such as Optimum GAT varieties, engineered to express GAT from Bacillus licheniformis . Its environmental persistence and toxicity profile are distinct from glyphosate, with studies suggesting it is non-toxic and environmentally stable .

Preparation Methods

Enzymatic Synthesis Using Glyphosate N-Acetyltransferase (GAT)

The most well-characterized method for N-acetylglyphosate production involves the enzymatic acetylation of glyphosate catalyzed by GAT. This enzyme, originally identified in Bacillus licheniformis, transfers an acetyl group from acetyl-CoA to the primary amine of glyphosate, yielding this compound . The reaction proceeds under mild conditions (pH 7.0–7.5, 25–37°C) and is highly specific, avoiding side reactions with other functional groups in glyphosate .

Biochemical Reaction Mechanism

GAT follows a ping-pong kinetic mechanism, where acetyl-CoA first binds to the enzyme, transferring its acetyl group to a conserved cysteine residue. Glyphosate then binds, and the acetyl group is transferred to its amine group, forming this compound and releasing CoA-SH . The catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub>) of GAT for glyphosate exceeds 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>, making it suitable for industrial applications .

Recombinant GAT Expression Systems

To scale up production, GAT is expressed heterologously in Escherichia coli or Pseudomonas fluorescens. These systems achieve high protein yields (≥20% of total soluble protein) and retain >90% enzymatic activity after purification . Fermentation conditions are optimized for oxygen transfer and temperature control to maximize cell density and enzyme productivity.

Microbial Fermentation and Industrial Production

Industrial-scale this compound synthesis relies on microbial fermentation using GAT-expressing strains.

Fermentation Process Parameters

-

Substrate Feed : Glyphosate is fed incrementally to avoid substrate inhibition, maintaining concentrations below 50 mM .

-

Acetyl-CoA Supply : Engineered strains overexpress pantothenate kinase (coaA) to boost acetyl-CoA levels, enhancing acetylation rates .

-

Product Recovery : this compound is extracted via ion-exchange chromatography, achieving ≥95% purity .

Table 1: Key Metrics for Industrial this compound Production

| Parameter | Value/Range | Optimization Strategy |

|---|---|---|

| Fermentation Duration | 48–72 hours | Dynamic pH control |

| Glyphosate Conversion | >98% | Substrate feeding algorithms |

| Product Yield | 0.8–1.2 g/L·h | High-density cell cultures |

Comparative Analysis of Preparation Methods

While enzymatic synthesis dominates, alternative methods have been explored:

Chemical Acetylation (Limited Applicability)

Chemical acetylation using acetic anhydride or acetyl chloride is theoretically feasible but impractical due to low selectivity and high energy demands. The reaction requires harsh conditions (e.g., 100°C, strong bases), leading to phosphonate ester hydrolysis and byproduct formation .

Whole-Cell Biocatalysis

Whole-cell systems using E. coli expressing GAT bypass enzyme purification steps. Cells are immobilized in alginate beads, enabling reuse for 5–7 batches with <15% activity loss . This method reduces costs but faces challenges in glyphosate permeability across bacterial membranes.

Quality Control and Analytical Validation

Post-synthesis analysis ensures product integrity and compliance with regulatory standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS with electrospray ionization (ESI) detects this compound at concentrations as low as 0.1 µg/L. The compound elutes at 4.2 min (C18 column, 0.1% formic acid) and exhibits a parent ion at m/z 254.1 [M+H]<sup>+</sup> .

Derivatization-Based Assays

For high-throughput screening, this compound is derivatized with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), enhancing volatility for gas chromatography (GC) analysis . Derivatization at ambient temperature for 1 min achieves >95% yield .

Chemical Reactions Analysis

Hydrolysis to N-Acetyl-AMPA and AMPA

N-Acetylglyphosate undergoes sequential degradation in environmental and biological systems:

-

Deacetylation :

-

Further breakdown :

These reactions are pH-dependent, with faster rates observed in alkaline conditions .

Oxidative Cleavage

In bacterial systems (e.g., Bacillus subtilis), glycine oxidase catalyzes the cleavage of this compound’s C–N bond, yielding:

This pathway predominates in soil microbiota, with a reported kinetic efficiency () of .

Analytical Detection Methods

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound. Key parameters include:

| Compound | Precursor Ion () | Product Ion () | Collision Energy (V) |

|---|---|---|---|

| This compound | 210 | 124, 150 | 12, 6 |

| N-Acetyl-AMPA | 152 | 134, 110, 63 | 8, 8, 26 |

Data acquired using a Hypercarb column with 1% formic acid in the mobile phase .

Regulatory Considerations

The European Food Safety Authority (EFSA) mandates a combined residue limit (glyphosate + metabolites) of in animal tissues. This compound contributes to this total when expressed as glyphosate equivalents .

These findings underscore the compound’s complex reactivity profile, balancing between enzymatic synthesis for herbicide tolerance and environmental degradation mechanisms. The data align with global regulatory frameworks requiring precise metabolite monitoring in agricultural products.

Scientific Research Applications

Scientific Research Applications

-

Metabolism Studies

- N-Acetylglyphosate has been extensively studied to understand its metabolism in various organisms. In livestock studies, it was found that this compound is rapidly absorbed and primarily eliminated through urine and feces. For example, in rats, approximately 66% of an administered dose was absorbed within two hours, with a half-life of 15.6 hours .

- In lactating goats and laying hens, metabolism studies indicated that this compound accounted for a significant portion of the total radioactive residues in tissues and milk, suggesting limited metabolic transformation .

-

Toxicological Assessments

- Toxicological evaluations have shown that this compound exhibits low acute oral toxicity, with an LD50 greater than 5000 mg/kg in rats . Long-term studies have established a no-observed-adverse-effect level (NOAEL) of 4500 ppm based on slight body weight changes at higher doses .

- Genotoxicity studies concluded that this compound is unlikely to be genotoxic, based on comprehensive testing across various assays .

-

Environmental Impact Studies

- Research has assessed the environmental persistence and residue levels of this compound in agricultural settings. It has been identified as a major component of glyphosate residues in soil and water samples following herbicide application .

- The compound's presence in non-GM crops has raised questions regarding its potential impact on biodiversity and ecosystem health .

Data Tables

Case Studies

- Livestock Metabolism Study

- Toxicological Evaluation

- Environmental Monitoring

Mechanism of Action

N-Acetylglyphosate exerts its effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway. This inhibition disrupts the synthesis of essential aromatic amino acids in plants, leading to their death. The acetylation of glyphosate to form this compound does not significantly alter its mechanism of action but may affect its absorption and metabolism in plants .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Physicochemical Properties

N-Acetylglyphosate and related compounds exhibit distinct solubility and lipophilicity profiles (Table 1). Glyphosate has the highest aqueous solubility, a unique feature among pesticides, while this compound and other metabolites show moderate solubility. Lipophilicity, measured by octanol-water partition coefficients (logP), varies significantly, influencing their environmental mobility and bioavailability .

Table 1: Physicochemical Properties of Glyphosate and Related Compounds

| Compound | Aqueous Solubility (g/L) | logP | Primary Source/Formation Pathway |

|---|---|---|---|

| Glyphosate | 10.5 | -3.2 | Parent herbicide; direct application |

| This compound | 8.2 | -1.8 | GAT-mediated metabolism in GM crops |

| AMPA | 7.5 | -2.1 | Glyphosate degradation in soil/water |

| Acetylglycine | 12.0 | -0.5 | Minor metabolite/contaminant |

| Iminodiacetic acid | 9.8 | -1.2 | Degradation byproduct |

Inhibitory Effects on Integrins

This compound and analogs were tested for their ability to inhibit integrin binding to the RGD sequence (Table 2). Key findings include:

- αvβ3 Integrin : this compound showed 47.5% inhibition in vitronectin-based assays, higher than glyphosate (44.8%) but lower than AMPA (75.3%) .

- α5β1 Integrin : this compound exhibited weak inhibition (8–22%), contrasting with acetylglycine, which achieved near-complete inhibition (98.9%) .

Table 2: Inhibitory Effects on Integrin Binding (IC₅₀ Values)

| Compound | αvβ3 Inhibition (%) | α5β1 Inhibition (%) |

|---|---|---|

| Glyphosate | 44.8 ± 3.6 | 12.3 ± 1.8 |

| AMPA | 75.3 ± 2.1 | 2.1 ± 0.4 |

| This compound | 47.5 ± 1.2 | 15.6 ± 2.2 |

| Acetylglycine | 58.5 ± 0.8 | 98.9 ± 2.3 |

Occurrence and Regulatory Considerations

- Agricultural Residues: this compound accumulates in GM crops like corn and cotton, whereas AMPA dominates in non-GM systems due to environmental degradation .

- Regulatory Definitions : Residue monitoring varies by region. Codex and Australia mandate testing for this compound and AMPA, while the EU and US focus only on glyphosate .

Analytical Detection Methods

- LC-MS/MS : A validated method for simultaneous detection in honey and cereals, achieving limits of quantification (LOQ) ≤ 0.01 mg/kg .

- Ion Chromatography : Used for polar pesticides, with IonPac™ AS19 columns effective for this compound, glyphosate, and AMPA in grapes and wheat .

- QuPPe Method : Version 9.3 includes this compound, standardizing extraction protocols for regulatory compliance .

Key Research Findings and Controversies

- Environmental Impact : this compound persists in GM crops but is considered environmentally benign compared to glyphosate . However, its degradation pathways remain unclear .

- Human Health Concerns : While excluded from routine monitoring, this compound analogs may contribute to glyphosate bioaccumulation in human tissues, raising unresolved safety questions .

Biological Activity

N-Acetylglyphosate (NAG) is a metabolite of glyphosate, a widely used herbicide. Understanding the biological activity of this compound is crucial due to its implications in environmental health and safety, particularly in agricultural contexts. This article reviews the biological activity of this compound, highlighting its toxicity, metabolic pathways, and effects on various biological systems.

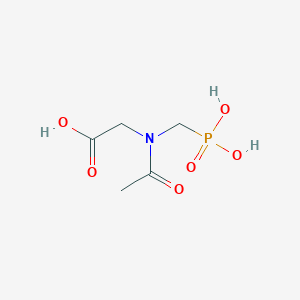

Chemical Structure and Properties

This compound is derived from glyphosate through acetylation. Its chemical structure is similar to that of glyphosate but includes an acetyl group, which may influence its biological interactions and activity.

Metabolism and Residue Analysis

This compound is primarily formed through the metabolism of glyphosate in plants and animals. Studies have shown that it can be detected in various agricultural products, including genetically modified crops designed to tolerate glyphosate applications. The residue levels of this compound are typically lower than those of glyphosate itself, indicating its potential for lower accumulation in food products.

Table 1: Residue Concentrations in Agricultural Products

| Compound | Residue Concentration (mg/kg) | Source |

|---|---|---|

| Glyphosate | Varies (up to 100) | Various studies |

| This compound | <10 | |

| AMPA | Varies | Various studies |

Toxicological Studies

Research indicates that this compound exhibits low acute toxicity. In a study assessing its effects on rats, it was found that the compound did not produce significant adverse effects at high doses (LD50 > 5000 mg/kg) . This suggests that this compound may be less harmful compared to its parent compound, glyphosate.

Case Study: Toxicity Assessment in Animal Models

A comprehensive study conducted by the Food Safety Commission of Japan evaluated the toxicological profile of glyphosate and its metabolites, including this compound. The study concluded that:

- No neurotoxicity or carcinogenicity was observed.

- The lowest observed adverse effect level (LOAEL) was established at 100 mg/kg bw/day for glyphosate, while this compound did not show significant toxicity at comparable levels .

Environmental Impact

The environmental behavior of this compound has been studied in various soil types. Research indicates that it can affect microbial communities within the soil, potentially enhancing microbial activity when present alongside other metabolites like AMPA . The presence of this compound may influence the degradation rates of glyphosate in soil environments.

Table 2: Microbial Response to Glyphosate and Metabolites

| Soil Type | Microbial Activity Increase (%) | Presence of NAG |

|---|---|---|

| Standard Soil | +20% | Yes |

| Soil with Sewage Sludge | +35% | Yes |

| Soil with Pseudomonas | +50% | Yes |

Q & A

Basic Research Questions

Q. What analytical methods are validated for detecting N-Acetylglyphosate in animal tissues and crop matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the primary method for quantifying this compound in complex matrices. For animal tissues (e.g., liver, eggs), extraction involves homogenization with acidified methanol, followed by cleanup via solid-phase extraction and quantification using isotope-labeled internal standards . In crops, stability during frozen storage is assessed by periodic re-analysis over 6–24 months to validate method robustness .

- Key Considerations : Cross-validation by independent laboratories ensures reproducibility (e.g., Pyxant Labs validated Dupont-20009 for animal matrices with ≤10% inter-laboratory variance) .

Q. How does glyphosate metabolism in transgenic plants lead to this compound accumulation?

- Mechanism : Glyphosate-tolerant crops express glyphosate acetyltransferase (GAT), which acetylates glyphosate using acetyl-CoA, forming non-herbicidal this compound. This metabolite is further degraded to N-acetyl-AMPA in some species .

- Experimental Design : Metabolic studies use [¹⁴C]-glyphosate tracer techniques in transgenic plants (e.g., maize, soybean) to track conversion rates and identify intermediates via radiometric detection .

Q. What factors influence the environmental persistence of this compound in soil and water?

- Key Factors :

- Soil Type : Adsorption coefficients (Kd) vary with organic matter content; higher clay content reduces mobility .

- Microbial Activity : Aerobic soil studies show slower degradation compared to glyphosate (half-life: 20–40 days vs. 7–14 days) .

- Methodological Approach : Use of lysimeter trials to simulate field conditions and quantify leaching potential .

Advanced Research Questions

Q. How can discrepancies in residue data for this compound across regulatory jurisdictions be reconciled?

- Data Contradictions : Codex and Australia require this compound inclusion in residue definitions, while the US and EU focus solely on glyphosate .

- Resolution Strategies :

- Harmonized Protocols : Cross-regional studies using standardized LC/MS/MS methods (e.g., DUPONT/20009) to reduce variability .

- Matrix-Specific Recovery Adjustments : For example, egg matrices require ≥85% recovery thresholds to account for lipid interference .

Q. What enzymatic engineering strategies enhance glyphosate acetylation efficiency in transgenic crops?

- Kinetic Optimization :

- Gene Shuffling : Libraries of GAT variants (e.g., from Bacillus licheniformis) are screened for improved kcat/Km ratios. Variants with 3–5× higher catalytic efficiency are selected for trait stacking .

- Table 1 : Kinetic Parameters of Engineered GAT Variants

| Variant | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Wild-type | 0.8 ± 0.1 | 120 ± 15 | 6.7 × 10³ |

| Shuffled-3 | 2.4 ± 0.3 | 90 ± 10 | 2.7 × 10⁴ |

Q. What challenges arise in quantifying this compound alongside co-eluting metabolites like AMPA?

- Analytical Challenges :

- Chromatographic Co-Elution : Overlapping peaks for this compound and N-acetyl-AMPA require high-resolution MS/MS (e.g., Q-Exactive Orbitrap) with MRM transitions (e.g., m/z 254 → 140) .

- Matrix Effects : Ion suppression in plant tissues (e.g., soybean hay) is mitigated by dilution or post-column infusion .

- Validation Criteria : Limits of quantification (LOQ) ≤0.01 ppm in crops and ≤0.05 ppm in animal tissues .

Q. Methodological Recommendations

- Toxicological Studies : Use laying hen and goat models to assess bioaccumulation potential, with tissue-specific residue profiling (e.g., liver vs. muscle) .

- Stability Testing : Monitor this compound degradation in frozen crops (−20°C) over 24 months to establish storage guidelines .

- Regulatory Compliance : Align analytical protocols with regional residue definitions (e.g., include this compound in Codex-compliant assays) .

Properties

IUPAC Name |

2-[acetyl(phosphonomethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFECXRMSKVFCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634650 | |

| Record name | N-Acetyl-N-(phosphonomethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129660-96-4 | |

| Record name | N-Acetylglyphosate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129660964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-N-(phosphonomethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-(phosphonomethyl)acetamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLGLYPHOSATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C18VQM3RI4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.